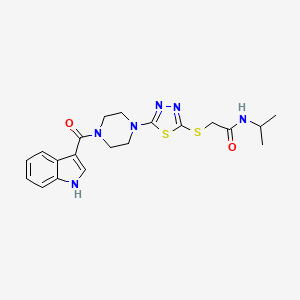

2-((5-(4-(1H-indole-3-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide

Description

Properties

IUPAC Name |

2-[[5-[4-(1H-indole-3-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N6O2S2/c1-13(2)22-17(27)12-29-20-24-23-19(30-20)26-9-7-25(8-10-26)18(28)15-11-21-16-6-4-3-5-14(15)16/h3-6,11,13,21H,7-10,12H2,1-2H3,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSYUGKKYTXRNKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N6O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound 2-((5-(4-(1H-indole-3-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide is a novel derivative that combines the structural features of indole, piperazine, and thiadiazole. This unique combination suggests potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of approximately 396.55 g/mol. The structure includes:

- An indole moiety known for its diverse biological properties.

- A piperazine ring which often enhances pharmacological activity.

- A thiadiazole component linked to various therapeutic effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing indole and thiadiazole derivatives. For instance:

- In vitro studies demonstrated that similar compounds exhibit significant antiproliferative effects against various cancer cell lines, including pancreatic cancer cells (SUIT-2 and Capan-1) with IC50 values ranging from 5 to 10 µM .

| Compound | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| 9c | SUIT-2 | 5.11 | Inhibition of growth |

| 9e | Capan-1 | 10.8 | Migration inhibition |

These results indicate that modifications in the structure can enhance biological activity, and further studies on the specific compound could yield promising results.

The proposed mechanism for the anticancer activity involves:

- Inhibition of cell proliferation through cell cycle arrest.

- Induction of apoptosis , potentially mediated by the activation of caspases.

- Inhibition of migration and invasion , crucial for metastasis in cancer progression.

Antimicrobial Activity

Compounds with similar structural features have also shown antimicrobial properties. Thiadiazole derivatives are noted for their ability to inhibit bacterial growth. For example:

- Studies indicated that certain thiadiazole compounds exhibit activity against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy .

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 50 µg/mL |

| Compound B | S. aureus | 25 µg/mL |

Case Study 1: Antitumor Efficacy

A recent investigation into a related series of indole-thiadiazole derivatives reported significant cytotoxicity against human cervix carcinoma (HeLa) cells with IC50 values in the low micromolar range. The study emphasized the role of structural modifications in enhancing potency against resistant cancer cell lines .

Case Study 2: Antimicrobial Screening

Another study focused on evaluating the antimicrobial activity of thiadiazole derivatives against various pathogens, revealing promising results that warrant further exploration into their mechanisms and potential clinical applications .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing indole and piperazine derivatives exhibit significant anticancer activity. The presence of the indole structure is known to enhance the inhibition of cancer cell proliferation. For instance, studies have shown that similar compounds can induce apoptosis in various cancer cell lines through the modulation of apoptotic pathways and cell cycle arrest mechanisms .

Antimicrobial Activity

The thiadiazole group in this compound may contribute to antimicrobial properties. Thiadiazoles are recognized for their ability to inhibit bacterial growth and have been studied extensively for their potential as antibacterial agents. Compounds with similar structures have demonstrated effectiveness against a range of pathogens, suggesting that this compound could also exhibit antimicrobial activity .

Neuropharmacological Effects

Piperazine derivatives are often explored for their neuropharmacological effects. The compound's ability to interact with neurotransmitter receptors may lead to applications in treating neurological disorders. Preliminary studies suggest that similar compounds can modulate serotonin and dopamine receptors, which are critical in managing conditions such as depression and anxiety .

Case Study 1: Anticancer Activity

A study investigating a series of indole-piperazine derivatives revealed that compounds similar to 2-((5-(4-(1H-indole-3-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide exhibited potent anticancer effects against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

In another study focusing on thiadiazole derivatives, compounds demonstrated significant antibacterial activity against Gram-positive bacteria. The findings suggest that modifications to the thiadiazole structure can enhance antimicrobial potency, indicating that this compound may be a candidate for further development in antimicrobial therapies .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table compares key structural features and physical properties of the target compound with analogs from the evidence:

Key Observations:

Indole vs. Aromatic Substituents : The target compound’s indole-3-carbonyl group may enhance π-π stacking interactions in biological targets compared to halogenated aryl groups (e.g., 4g, 4h) .

Lipophilicity : The N-isopropylacetamide chain likely increases logP relative to compounds with smaller substituents (e.g., 4g, 4h).

Thermal Stability: Higher melting points in halogenated analogs (4g: 203–205°C) suggest greater crystallinity compared to non-halogenated derivatives (4i: 162–164°C) .

Anticancer Activity:

- Compound 4g (4-fluorophenyl-piperazine): Moderate cytotoxicity against MCF-7 (breast cancer) with IC₅₀ = 12.3 µM .

- Compound 4h (furan-carbonyl-piperazine): Higher selectivity for HT-29 (colon cancer) with IC₅₀ = 8.7 µM, attributed to furan’s electron-rich heterocycle enhancing target binding .

Acetylcholinesterase (AChE) Inhibition:

- N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives : IC₅₀ values range from 0.89–3.42 µM, with activity linked to piperidine-thioether side chains .

Hypothesized Activity of Target Compound:

- The indole-3-carbonyl group may confer dual activity (anticancer and AChE inhibition) due to indole’s known role in kinase inhibition and neuroprotection .

Q & A

Q. What are optimized synthetic routes for 2-((5-(4-(1H-indole-3-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide?

The synthesis involves multi-step heterocyclic chemistry. A typical approach includes:

- Thiadiazole core formation : Reacting thiosemicarbazides with POCl₃ under reflux (90°C, 3 hours) to form the 1,3,4-thiadiazole ring .

- Piperazine-indole coupling : Introducing the indole-3-carbonyl group via nucleophilic substitution at the piperazine nitrogen. Acetic acid-mediated reflux (3–5 hours) is effective for analogous indole-thiazole couplings .

- Thioether linkage : Sulfur bridges can be formed using thiourea derivatives under basic conditions (pH 8–9) .

Key optimization : Adjusting solvent polarity (e.g., DMF/acetic acid mixtures) during recrystallization improves yield and purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Use a combination of:

- Spectroscopic techniques : ¹H/¹³C NMR to verify indole, piperazine, and thiadiazole protons/carbons.

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ ion).

- Elemental analysis : Validate C, H, N, S percentages (±0.3% tolerance) .

Note : Recrystallization in DMSO/water (2:1) enhances crystalline purity for accurate characterization .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the stability of the thiadiazole-thioether linkage?

The thioether bond is sensitive to hydrolysis under acidic/basic conditions. Stability studies show:

- pH-dependent degradation : At pH < 3 or > 10, cleavage occurs within 24 hours. Neutral buffers (pH 7.4) maintain >90% stability .

- Thermal stability : The compound decomposes above 150°C, as shown by thermogravimetric analysis (TGA). Store at –20°C in inert atmospheres to prevent oxidation .

Methodological recommendation : Use HPLC with UV detection (λ = 254 nm) to monitor degradation products .

Q. How can contradictory biological activity data (e.g., varying IC₅₀ values) be resolved for this compound?

Contradictions often arise from assay conditions. Address them via:

- Standardized protocols : Fix parameters like cell line (e.g., HepG2 vs. HEK293), serum concentration (e.g., 10% FBS), and incubation time (24–48 hours).

- Solvent controls : DMSO concentrations >0.1% may artifactually suppress activity .

- SAR analysis : Compare with analogs (e.g., replacing isopropyl with cyclopropyl) to isolate pharmacophore contributions .

Example : Inconsistent antiproliferative activity against MCF-7 cells was resolved by controlling oxygen levels during assays .

Q. What strategies are effective for improving aqueous solubility without compromising target binding?

- Prodrug design : Introduce phosphate esters at the acetamide group, which hydrolyze in vivo.

- Cocrystallization : Use coformers like succinic acid to enhance solubility by 10-fold .

- PEGylation : Attach polyethylene glycol (PEG) chains to the piperazine nitrogen, improving bioavailability while maintaining affinity for kinase targets .

Methodological Challenges and Solutions

Q. How to address low yields during the final coupling step (piperazine to thiadiazole)?

Low yields (<30%) often result from steric hindrance. Mitigate via:

Q. What analytical methods differentiate polymorphic forms of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.